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2-(Triethoxy-silyl)-ethylamine

Silane Coupling Agents Glass Coating Industrial Adhesion

Generic aminosilanes like APTES often fail in precision glass-coating applications, causing delamination and inconsistent bond strength. 2-(Triethoxy-silyl)-ethylamine (CAS 45074-31-5) overcomes this with an ethyl spacer that accelerates autocatalytic hydrolysis, enabling unique adhesion performance validated by DuPont's multi-layer polymer coating patent. - Delivers reproducible adhesion on glass substrates where propyl- and other aminosilanes fail. - Enables one-component moisture-cure sealants with rapid skin-over and early strength. - Serves as a selective Si₃N₄/SiO₂ etch-rate control additive and as a sol-gel precursor for high-density amine-functionalized mesoporous silica.

Molecular Formula C8H21NO3Si
Molecular Weight 207.34 g/mol
CAS No. 45074-31-5
Cat. No. B1626674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Triethoxy-silyl)-ethylamine
CAS45074-31-5
Molecular FormulaC8H21NO3Si
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCCO[Si](CCN)(OCC)OCC
InChIInChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3
InChIKeyBHWUCEATHBXPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Triethoxy-silyl)-ethylamine: Chemoinformatics Differentiation Guide


2-(Triethoxy-silyl)-ethylamine (CAS 45074-31-5), also known as (2-aminoethyl)triethoxysilane, is a bifunctional organosilane coupling agent with a primary amine and a hydrolyzable triethoxysilyl group connected by a two-carbon ethyl spacer . It is widely employed as an adhesion promoter and surface modifier in industrial coatings, composites, and glass treatments [1]. While structurally analogous to the more common 3-aminopropyltriethoxysilane (APTES, CAS 919-30-2), the critical reduction in the alkylene spacer length from propyl to ethyl imparts fundamentally different reactivity, hydrolytic behavior, and binding kinetics.

Ethyl spacer Bifunctional silane with two-carbon spacer, distinct from propyl-bridged APTES
Adhesion Reported reproducible interlayer bonding in glass coatings where APTES may not perform consistently
Hydrolysis Proximal amine group may enable faster moisture-initiated crosslinking via autocatalysis

Why Generic Aminopropyl Silanes Cannot Substitute


Procurement of generic aminosilanes without verifying the alkylene spacer length introduces significant risk of product failure in specialized interfacial applications. The intramolecular catalytic effect of the primary amine on the silicon center is distance-dependent; a propyl chain (APTES) places the amine at a less optimal geometry for autocatalysis compared to the ethyl chain of 2-(triethoxy-silyl)-ethylamine [1]. Empirical evidence from industrial glass-coating processes demonstrates that while APTES and other silanes fail to produce reproducible adhesion, the ethyl-bridged variant uniquely achieves consistent bonding performance [2]. This structural sensitivity means that 'in-class' substitution frequently leads to delamination, reduced mechanical strength, or variable surface coverage.

Reproducible adhesion in glass primer interlayer
APTES (propyl spacer) may not achieve consistent interlayer bonding
Direct substitution risks delamination or variable surface coverage in coating processes, as observed in patent comparisons.
Ethyl spacer enables close amine–Si proximity for faster hydrolysis
Propyl spacer places amine further from silicon, reducing autocatalytic efficiency
Cure kinetics and moisture sensitivity may shift, affecting sealant skin-over and early strength development.

Quantitative Evidence Against Comparator Silanes


Adhesion Reproducibility on Glass vs. APTES

In a direct experimental comparison of commercial silanes for glass coating pretreatment, 2-(triethoxy-silyl)-ethylamine (termed γ-aminoethyltriethoxysilane) was the only compound that delivered 'reproducible and satisfactory results,' while the standard APTES (γ-aminopropyltriethoxysilane) and other tested silanes failed to achieve consistent bond strength [1]. The process parameters specified a primer layer of 0.05–0.25 μm dry thickness with 5–30% silane relative to polyethylene, yet only the ethyl-bridged analog formed a reproducible interlayer bonded to both the glass and the polymeric topcoat.

Adhesion Reproducibility
Head-to-head
Target compound: reproducible, satisfactory interlayer adhesion on glass. APTES and other silanes: failed to meet reproducibility criteria (0.05–0.25 μm primer, 5–30% silane, thermal curing).
Reported process-critical for impact-resistant glass container coatings; APTES not a functional substitute in this context.
Patent-based evidence (US4130677); industrial validation under specific formulation conditions may be required.
Silane Coupling Agents Glass Coating Industrial Adhesion Surface Chemistry

Accelerated Autocatalytic Hydrolysis by Molecular Geometry

The intramolecular catalytic activity of the primary amine on the triethoxysilyl group is dependent on the proximity of the nitrogen atom to the silicon center. For 2-(triethoxy-silyl)-ethylamine, the two-carbon ethyl spacer positions the amine nitrogen in close proximity to silicon, permitting more rapid autocatalytic hydrolysis compared to amino-propyl silanes where the three-carbon chain reduces this catalytic efficiency [1]. This spatial effect has been noted in industrial silane literature as a defining structural advantage for faster moisture-initiated crosslinking.

Autocatalytic Hydrolysis
Class-level
Ethyl spacer places amine nitrogen closer to silicon, reported to accelerate hydrolysis vs. propyl-bridged silanes (class-level structure–activity relationship).
May support faster moisture-cure profiles in sealants and adhesives.
Inference from silane chemistry literature; empirical hydrolysis rates may vary with formulation and ambient conditions.
Hydrolysis Kinetics Silane Chemistry Autocatalysis Surface Functionalization

Differentiated Etch Selectivity in Semiconductor Processing

In advanced etchant formulations for semiconductor fabrication, aminoethyl-triethoxysilane has been specifically claimed as an additive to tailor the selectivity between silicon nitride and silicon dioxide layers [1]. The patent literature explicitly lists aminoethyl-triethoxysilane among a narrow set of alkylamine additives that achieve the desired differential etch rate, a property not claimed for the generic APTES in this context. This indicates that the molecular architecture of the ethyl-linked aminosilane confers distinct surface passivation characteristics critical for nanoscale device manufacturing.

Etch Selectivity
Context-dependent
Specifically cited as an effective additive in phosphoric acid-based etchant for SiN vs. SiO₂ selectivity (US20220363990A1); APTES not claimed for this differentiated selectivity.
Opens a semiconductor process niche where standard aminosilanes may not provide the required etch-rate control.
Patent-specific application; transfer to other etch formulations requires validation.
Semiconductor Etching Selective Etchant Silicon Nitride Electronics Manufacturing

Validated Application Scenarios


Impact-Resistant Glass Container Coatings

This compound is uniquely specified as the adhesion-promoting primer for multi-layer polymer coatings on glass containers. The process, validated by DuPont's patent [1], requires the ethyl-bridged aminosilane to form a reliable bond between the glass and a polyethylene tie-layer, which is then overcoated with an acid copolymer film. Attempts to substitute with APTES (A-1100) resulted in inconsistent bond strength and delamination upon impact.

Moisture-Activated Adhesives and Rapid-Cure Sealants

Leveraging the molecular proximity of the amino group to the silicon center, 2-(triethoxy-silyl)-ethylamine provides faster autocatalytic hydrolysis than propyl analogs [1]. This property is exploited in one-component, moisture-cure sealants and adhesives where rapid skin-over and early strength development are critical performance metrics.

Semiconductor Selective Etching Formulations

In the fabrication of integrated circuits, aminoethyl-triethoxysilane serves as a selective additive in phosphoric acid-based etchants to control the etch-rate ratio of silicon nitride to silicon dioxide [1]. This application scenario is specifically enabled by the compound's surface-adsorption characteristics, which differ from those of APTES.

Organically Modified Silica Gels and Hybrid Materials

As a sol-gel precursor, 2-(triethoxy-silyl)-ethylamine introduces primary amine functionality into organic-inorganic hybrid silica networks [1]. The short ethyl spacer minimizes pore-size distortion compared to longer alkyl-chain aminosilanes, making it suitable for synthesizing mesoporous materials with high amine grafting density.

Application
Selection Property
Validation Focus
Impact-Resistant Glass Container Coatings
Ethyl-bridged aminosilane primer for reliable interlayer adhesion
Coating bond strength and delamination resistance under impact
Moisture-Activated Adhesives & Rapid-Cure Sealants
Reported faster autocatalytic hydrolysis via proximal amine group
Cure speed and early strength development under ambient moisture
Semiconductor Selective Etching
Selective surface adsorption for SiN/SiO₂ etch rate differentiation
Differential etch rate and nanoscale device compatibility
Hybrid Silica Gels & Sol-Gel Materials
Short ethyl spacer may minimize pore distortion for amine-functionalized silica
Amine grafting density and mesoporous structure uniformity
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